N,N-dimethyl-1-[(5-phenyl-1,3-thiazol-2-yl)methyl]piperidine-4-carboxamide
Description
N,N-dimethyl-1-[(5-phenyl-1,3-thiazol-2-yl)methyl]piperidine-4-carboxamide is a synthetic organic compound that features a piperidine ring substituted with a thiazole moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the thiazole ring, known for its diverse pharmacological properties, adds to the compound’s significance.
Properties
IUPAC Name |
N,N-dimethyl-1-[(5-phenyl-1,3-thiazol-2-yl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c1-20(2)18(22)15-8-10-21(11-9-15)13-17-19-12-16(23-17)14-6-4-3-5-7-14/h3-7,12,15H,8-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLIKLRWBHMOFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCN(CC1)CC2=NC=C(S2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1-[(5-phenyl-1,3-thiazol-2-yl)methyl]piperidine-4-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Thiazole to the Piperidine Ring: The thiazole derivative is then reacted with a piperidine derivative. This step often involves nucleophilic substitution reactions where the thiazole moiety is introduced to the piperidine ring.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.
Substitution: The aromatic ring in the thiazole moiety can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, N,N-dimethyl-1-[(5-phenyl-1,3-thiazol-2-yl)methyl]piperidine-4-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound is studied for its potential as an antimicrobial and antifungal agent. The thiazole ring is known for its bioactivity, and derivatives of this compound have shown promise in preliminary studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may act as a lead compound for developing new drugs targeting specific biological pathways, particularly those involving the central nervous system due to the piperidine moiety.
Industry
Industrially, this compound can be used in the synthesis of dyes, agrochemicals, and other specialty chemicals. Its versatile reactivity makes it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of N,N-dimethyl-1-[(5-phenyl-1,3-thiazol-2-yl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The piperidine moiety may enhance the compound’s ability to cross biological membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-1-[(5-methyl-1,3-thiazol-2-yl)methyl]piperidine-4-carboxamide
- N,N-dimethyl-1-[(5-ethyl-1,3-thiazol-2-yl)methyl]piperidine-4-carboxamide
Uniqueness
Compared to similar compounds, N,N-dimethyl-1-[(5-phenyl-1,3-thiazol-2-yl)methyl]piperidine-4-carboxamide is unique due to the phenyl substitution on the thiazole ring. This substitution can significantly alter the compound’s pharmacological properties, potentially enhancing its bioactivity and specificity for certain biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
